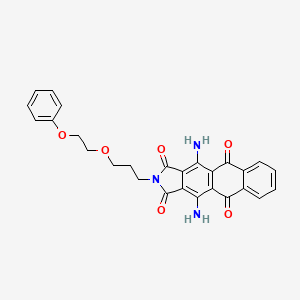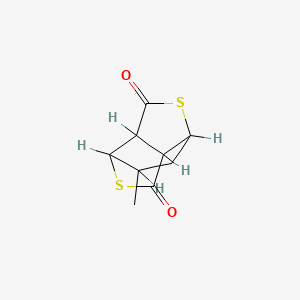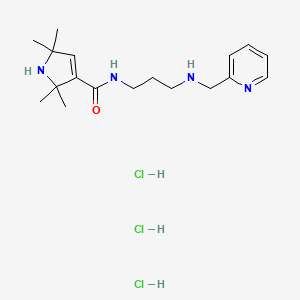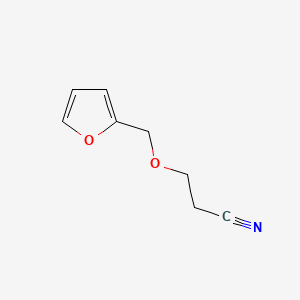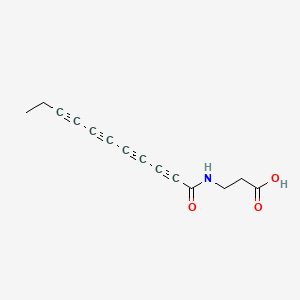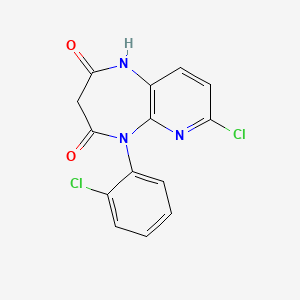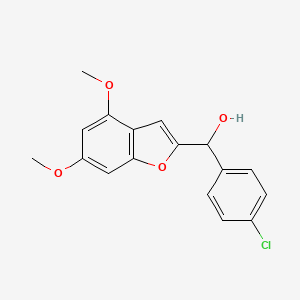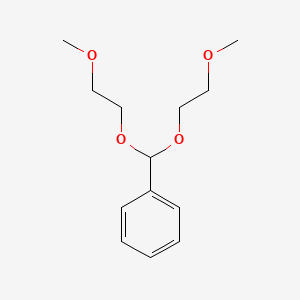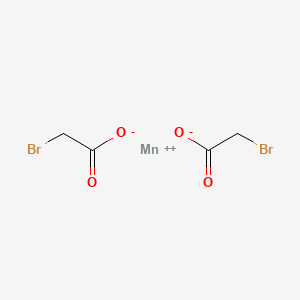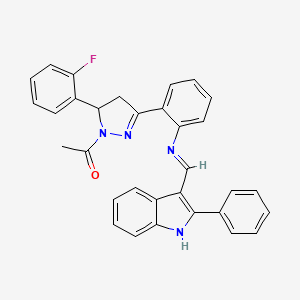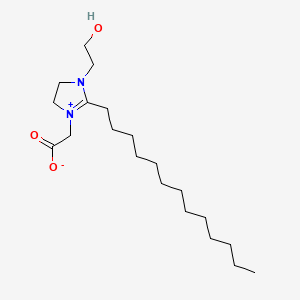
1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium is a complex organic compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium typically involves the reaction of 1-(2-hydroxyethyl)-2-tridecyl-1H-imidazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the use of catalysts and optimized reaction pathways can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of imidazolium derivatives with different functional groups.
科学的研究の応用
1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium has several scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its potential as a drug delivery agent and its antimicrobial properties make it a candidate for medical research.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to stabilize various chemical species.
作用機序
The mechanism of action of 1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, proteins, and nucleic acids, leading to various biological effects. Its ability to form stable complexes with metal ions and other molecules also contributes to its mechanism of action.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)-3-methylimidazolium: Similar in structure but with a methyl group instead of a tridecyl group.
1-(Carboxylatomethyl)-3-methylimidazolium: Similar in structure but with a methyl group instead of a tridecyl group.
1-(2-Hydroxyethyl)-3-butylimidazolium: Similar in structure but with a butyl group instead of a tridecyl group.
Uniqueness
1-(Carboxylatomethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-tridecyl-1H-imidazolium is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required. Additionally, the presence of both carboxylate and hydroxyethyl groups provides multiple sites for chemical modification and functionalization, enhancing its versatility in various applications.
特性
CAS番号 |
93919-84-7 |
|---|---|
分子式 |
C20H38N2O3 |
分子量 |
354.5 g/mol |
IUPAC名 |
2-[3-(2-hydroxyethyl)-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C20H38N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-21(16-17-23)14-15-22(19)18-20(24)25/h23H,2-18H2,1H3 |
InChIキー |
RZTZIOCCSULGIY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1=[N+](CCN1CCO)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


